molecular formula C11H14O3 B6154679 methyl 2-hydroxy-3-(2-methylphenyl)propanoate CAS No. 1181405-14-0

methyl 2-hydroxy-3-(2-methylphenyl)propanoate

Cat. No.: B6154679
CAS No.: 1181405-14-0
M. Wt: 194.2
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Description

Methyl 2-hydroxy-3-(2-methylphenyl)propanoate: is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid and is characterized by the presence of a hydroxy group and a methylphenyl group attached to the propanoate backbone. This compound is often used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize methyl 2-hydroxy-3-(2-methylphenyl)propanoate is through the esterification of 2-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, this compound can be produced using similar esterification methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 2-hydroxy-3-(2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to understand enzyme-catalyzed reactions and metabolic pathways involving ester compounds.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting metabolic and inflammatory pathways.

Industry:

    Polymer Production: this compound is used in the production of specialty polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-3-(2-methylphenyl)propanoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding and nucleophilic reactions, while the ester group can undergo hydrolysis and transesterification reactions. These interactions are crucial in biochemical pathways and industrial processes where this compound is utilized.

Comparison with Similar Compounds

    Methyl 2-hydroxypropanoate:

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: This compound has a similar ester backbone but with different substituents on the aromatic ring.

Uniqueness:

    Methyl 2-hydroxy-3-(2-methylphenyl)propanoate: is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it particularly useful in specific synthetic and industrial applications.

Properties

CAS No.

1181405-14-0

Molecular Formula

C11H14O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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